molecular formula C11H16IN B12836471 (4-(Tert-butyl)-2-iodophenyl)methanamine

(4-(Tert-butyl)-2-iodophenyl)methanamine

Cat. No.: B12836471
M. Wt: 289.16 g/mol
InChI Key: BREXZXJDEJJJIX-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)-2-iodophenyl)methanamine is an organic compound that features a tert-butyl group, an iodine atom, and an amine group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)-2-iodophenyl)methanamine typically involves the iodination of a tert-butyl-substituted benzene derivative followed by the introduction of the methanamine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzene ring. The subsequent introduction of the methanamine group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

(4-(Tert-butyl)-2-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)-2-iodophenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Tert-butyl)-2-chlorophenyl)methanamine
  • (4-(Tert-butyl)-2-bromophenyl)methanamine
  • (4-(Tert-butyl)-2-fluorophenyl)methanamine

Uniqueness

(4-(Tert-butyl)-2-iodophenyl)methanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its chloro, bromo, and fluoro analogs

Properties

Molecular Formula

C11H16IN

Molecular Weight

289.16 g/mol

IUPAC Name

(4-tert-butyl-2-iodophenyl)methanamine

InChI

InChI=1S/C11H16IN/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-6H,7,13H2,1-3H3

InChI Key

BREXZXJDEJJJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CN)I

Origin of Product

United States

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